rU Fosforamidita

Descripción general

Descripción

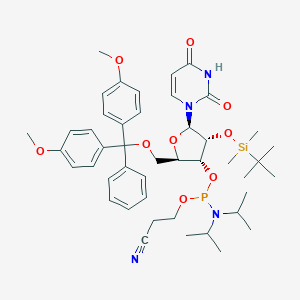

rU Fosforamidita, también conocido como 5’-O-(4,4’-DimetoxiTritilo)-2’-O-TBDMSi-uridina-3’-O-[(2-cianoetil)-(N,N-diisopropil)]-fosforamidita, es un compuesto químico utilizado en la síntesis de oligonucleótidos. Es un derivado de la uridina, un nucleósido que es un componente del ARN. El compuesto se utiliza en la síntesis química de secuencias de ARN, particularmente en el campo de la biología molecular y la biotecnología .

Aplicaciones Científicas De Investigación

rU Fosforamidita se utiliza ampliamente en la investigación científica, particularmente en la síntesis de oligonucleótidos de ARN. Estos oligonucleótidos se utilizan en diversas aplicaciones:

Biología Molecular: Se utilizan en la reacción en cadena de la polimerasa (PCR), la edición de genes y la secuenciación del ADN.

Biotecnología: Se emplean en el desarrollo de terapias basadas en oligonucleótidos antisentido y tecnologías de interferencia del ARN (ARNi).

Medicina: Se utilizan en la síntesis de terapéuticos basados en ARN para el tratamiento de trastornos genéticos y enfermedades infecciosas.

Industria: Se aplican en la producción de ensayos diagnósticos y biosensores

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de rU Fosforamidita implica la protección del grupo 2’-hidroxilo de la uridina con un grupo tert-butildimetilsililo (TBDMS). El grupo 5’-hidroxilo está protegido con un grupo dimetoxiTritilo (DMT). El grupo 3’-hidroxilo se convierte entonces en una fosforamidita utilizando un reactivo fosforilante como 2-cianoetil N,N-diisopropilclorofosforamidita. La reacción se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis .

Métodos de Producción Industrial

En entornos industriales, la síntesis de this compound se realiza utilizando sintetizadores automatizados. Estas máquinas llevan a cabo la síntesis de forma escalonada, añadiendo un nucleótido a la vez a una cadena de oligonucleótidos en crecimiento. El proceso implica ciclos de desprotección, acoplamiento, taponado y oxidación. El uso de sintetizadores automatizados garantiza una alta eficiencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

rU Fosforamidita experimenta varios tipos de reacciones químicas durante la síntesis de oligonucleótidos:

Reacción de Acoplamiento: La fosforamidita reacciona con el grupo 5’-hidroxilo de la cadena de oligonucleótidos en crecimiento en presencia de un activador como 1H-tetrazol.

Oxidación: El triéster de fosfito formado durante la reacción de acoplamiento se oxida a un triéster de fosfato utilizando un agente oxidante como el yodo.

Desprotección: Los grupos protectores (DMT y TBDMS) se eliminan en condiciones ácidas y básicas, respectivamente.

Reactivos y Condiciones Comunes

Activadore s: 1H-tetrazol, 5-etiltio-1H-tetrazol (ETT) y 5-benciltio-1H-tetrazol (BTT).

Agentes Oxidantes: Yodo en tetrahidrofurano (THF) y agua.

Agentes Desprotectores: Ácido tricloroacético (TCA) para la eliminación de DMT y fluoruro de tetrabutilamonio (TBAF) para la eliminación de TBDMS.

Principales Productos Formados

El principal producto formado a partir de las reacciones de this compound es la secuencia de oligonucleótidos de ARN deseada. El producto final se purifica típicamente utilizando cromatografía líquida de alta eficacia (HPLC) para garantizar una alta pureza y rendimiento .

Mecanismo De Acción

El mecanismo de acción de rU Fosforamidita implica su incorporación en secuencias de ARN durante la síntesis química. El grupo fosforamidita reacciona con el grupo 5’-hidroxilo de la cadena de oligonucleótidos en crecimiento, formando un enlace triéster de fosfito. Este enlace se oxida entonces a un triéster de fosfato estable. Los grupos protectores se eliminan para dar el oligonucleótido de ARN final. El ARN sintetizado puede entonces interactuar con sus moléculas diana, como el ARNm o el ADN, para ejercer sus efectos biológicos .

Comparación Con Compuestos Similares

rU Fosforamidita es similar a otras fosforamiditas de nucleósidos utilizadas en la síntesis de oligonucleótidos, como:

rA Fosforamidita: Derivado de la adenosina.

rC Fosforamidita: Derivado de la citidina.

rG Fosforamidita: Derivado de la guanosina.

Singularidad

La singularidad de this compound reside en su uso específico para la síntesis de secuencias de ARN que contienen uridina. Sus grupos protectores y condiciones de reacción están optimizados para una alta eficiencia y rendimiento en la síntesis de ARN. En comparación con otras fosforamiditas de nucleósidos, this compound proporciona el bloque de construcción necesario para incorporar uridina en oligonucleótidos de ARN .

Actividad Biológica

The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes multiple functional groups that suggest a variety of biological activities. This article synthesizes available research findings regarding its biological activity, including case studies and comparative data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 760.81 g/mol. The compound features a phosphanyl group and a nitrile group, which enhance its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antiviral Activity : Compounds containing pyrimidine derivatives have been noted for their antiviral properties, particularly against RNA viruses.

- Anticancer Properties : The presence of dioxopyrimidine moieties suggests potential activity in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The phosphanyl group may interact with various enzymes, potentially serving as an inhibitor in biochemical pathways.

Antiviral Activity

A study focusing on related compounds shows that derivatives with dioxopyrimidine structures can inhibit viral replication. For instance, a similar compound demonstrated efficacy against the influenza virus by interfering with viral RNA synthesis.

Anticancer Activity

In vitro studies have demonstrated that compounds containing oxolan rings and pyrimidine derivatives can induce apoptosis in cancer cell lines. One study reported that a structurally similar compound reduced cell viability in breast cancer cells by promoting apoptosis through caspase activation .

Enzyme Inhibition Studies

Research has shown that phosphanyl compounds can act as effective enzyme inhibitors. A comparative study highlighted that compounds with similar phosphanyl structures inhibited the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism. This inhibition could lead to increased levels of cytotoxic metabolites in cancer therapy .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 2'-F-dU Phosphoramidite | Oligonucleotide synthesis | |

| N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | Potential pharmaceutical applications |

Propiedades

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNLXHRBXYGJOC-ZMHKPELYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447507 | |

| Record name | rU Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118362-03-1 | |

| Record name | rU Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of rU phosphoramidite in oligonucleotide synthesis and how is it used?

A1: rU phosphoramidite, short for ribouridine phosphoramidite, is a crucial reagent in solid-phase RNA synthesis. It serves as the building block for incorporating the ribonucleoside uridine (rU) into a growing RNA chain.

- Protection: The 2'-hydroxyl group of the ribose sugar in rU is highly reactive and needs protection to prevent unwanted side reactions. This is often achieved using protecting groups like 2'-O-TBDMS or the novel 2'-O-ALE (Acetal Levulinyl Ester) as described in one of the papers [].

- Deprotection and Cleavage: After synthesis, the protecting groups are removed, and the RNA molecule is cleaved from the solid support [].

Q2: Besides its use in RNA synthesis, are there other applications for rU phosphoramidite derivatives?

A: While rU phosphoramidite is primarily known for RNA synthesis, researchers are exploring its utility in other areas. One study investigated its application in synthesizing modified RNA molecules containing 5-hydroxymethyluridine [5hm(rU)] []. These modified RNAs hold potential as tools for studying RNA modifications and developing new sequencing technologies. This exemplifies the versatility of rU phosphoramidite as a starting material for creating diverse RNA structures with potentially novel biological functions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.